2-Fluoro-4-methylpent-4-en-1-amine hydrochloride
Overview
Description
2-Fluoro-4-methylpent-4-en-1-amine hydrochloride is a chemical compound with the molecular formula C6H13ClFN and a molecular weight of 153.62 g/mol1. It has been gaining attention in scientific research due to its potential for various applications in the fields of medicine, agriculture, and industry1.
Synthesis Analysis
The synthesis of 2-Fluoro-4-methylpent-4-en-1-amine hydrochloride is not explicitly detailed in the search results. However, related compounds such as 4-fluoro-4-methylpent-2-enoic acid2 and (S)-4-methylpent-1-yn-3-amine hydrochloride3 are mentioned, suggesting that similar synthetic routes may be applicable.Molecular Structure Analysis
The exact molecular structure of 2-Fluoro-4-methylpent-4-en-1-amine hydrochloride is not provided in the search results. However, the molecular formula C6H13ClFN1 suggests that it contains six carbon atoms, thirteen hydrogen atoms, one chlorine atom, and one nitrogen atom.Chemical Reactions Analysis
The specific chemical reactions involving 2-Fluoro-4-methylpent-4-en-1-amine hydrochloride are not detailed in the search results. However, related compounds such as 2-methylpent-4-en-2-amine hydrochloride4 and 4-fluoro-4-methylpent-2-enoic acid2 are mentioned, which could potentially undergo similar reactions.Physical And Chemical Properties Analysis
The specific physical and chemical properties of 2-Fluoro-4-methylpent-4-en-1-amine hydrochloride are not detailed in the search results. However, its molecular formula C6H13ClFN and molecular weight 153.62 g/mol are mentioned1.Safety And Hazards
The safety and hazards associated with 2-Fluoro-4-methylpent-4-en-1-amine hydrochloride are not explicitly detailed in the search results. However, a related compound, 2-methylpent-4-en-2-amine hydrochloride, has several hazard statements including H302, H315, H319, H335, and several precautionary statements4.
Future Directions
The future directions for the research and application of 2-Fluoro-4-methylpent-4-en-1-amine hydrochloride are not explicitly mentioned in the search results. However, its potential for various applications in the fields of medicine, agriculture, and industry1 suggests that it may have a promising future in these areas.
properties
IUPAC Name |
2-fluoro-4-methylpent-4-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c1-5(2)3-6(7)4-8;/h6H,1,3-4,8H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVGFOMZSJRCOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methylpent-4-en-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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